molecular formula C22H17N6P B15000598 6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine CAS No. 6383-30-8

6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine

Cat. No.: B15000598
CAS No.: 6383-30-8
M. Wt: 396.4 g/mol
InChI Key: QRVYZWZSATULBB-UHFFFAOYSA-N
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Description

The compound 6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine features a tetrazolo[1,5-b]pyridazine core substituted at the 6-position with a triphenylphosphoranylidene amino group. This structure combines the electron-deficient tetrazolo-pyridazine system with a bulky, electron-rich phosphorus-containing substituent.

Properties

CAS No.

6383-30-8

Molecular Formula

C22H17N6P

Molecular Weight

396.4 g/mol

IUPAC Name

triphenyl(tetrazolo[1,5-b]pyridazin-6-ylimino)-λ5-phosphane

InChI

InChI=1S/C22H17N6P/c1-4-10-18(11-5-1)29(19-12-6-2-7-13-19,20-14-8-3-9-15-20)25-21-16-17-22-23-26-27-28(22)24-21/h1-17H

InChI Key

QRVYZWZSATULBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NN3C(=NN=N3)C=C2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine typically involves the reaction of tetrazolo[1,5-b]pyridazine derivatives with triphenylphosphine. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. The specific steps and conditions can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potential hazards associated with handling phosphorus-containing compounds.

Chemical Reactions Analysis

Types of Reactions

6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazolo[1,5-b]pyridazine core are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The biological and physicochemical properties of tetrazolo[1,5-b]pyridazine derivatives are heavily influenced by substituents at the 6-position. Key analogues include:

Substituent at 6-Position Example Compound(s) Key Properties/Applications Evidence Sources
Phenoxy 6-(4-Nitrophenoxy)tetrazolo[1,5-b]pyridazine (Compound A) Plant disease control agents; high melting points (e.g., 207°C for Compound A)
Sulfinyl 6-(Phenylsulfinyl)tetrazolo[1,5-b]pyridazine (Ro 106-9920) NF-κB inhibition; anti-inflammatory activity
Benzylamine N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine Variable predicted biological activities (e.g., mucomembranous protective effects)
Azido/Nitroamino 6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine (1) Energetic materials; high nitrogen content (detonation velocity ~8,900 m/s)
Phosphoranylidene amino Target compound Potential kinase inhibition or catalytic applications (hypothesized) [Synthesis logic from

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, azido): Enhance stability and energetic performance in materials science applications .
  • Bulky Substituents (e.g., triphenylphosphoranylidene): Likely improve selectivity in kinase inhibition by occupying hydrophobic pockets, as seen in pyrazolo[1,5-b]pyridazine-based kinase inhibitors .
  • Polar Groups (e.g., sulfinyl, phenoxy): Improve solubility and bioavailability, critical for drug development .
Antimicrobial and Anti-Inflammatory Activity
  • Sulfinyl Derivatives : Ro 106-9920 inhibits NF-κB, suppressing neutrophil extracellular trap (NET) formation at IC₅₀ values <1 µM .
  • Phosphoranylidene Amino Target: Hypothesized to modulate kinase activity (e.g., DYRK1A) via H-bonding interactions, similar to pyrazolo[1,5-b]pyridazine scaffolds .
Energetic Materials Performance
  • Nitrogen-Rich Derivatives: Alkali metal salts of 6-nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine exhibit detonation velocities up to 8,900 m/s and pressures of 32.5 GPa, outperforming traditional explosives like TNT .
  • Phosphorus-Containing Target : The triphenylphosphoranylidene group may reduce sensitivity to friction or impact compared to nitro-functionalized analogues, though this requires experimental validation.

Tables

Table 1. Comparative Physical Properties of Selected Derivatives

Compound Melting Point (°C) Detonation Velocity (m/s) Key Application
6-(4-Nitrophenoxy)tetrazolo[1,5-b]pyridazine (A) 207 N/A Agrochemicals
6-Nitramino-7-nitro-8-aminotetrazolo[1,5-b]pyridazine (1) >250 8,900 Energetic materials
Ro 106-9920 N/A N/A Anti-inflammatory drugs

Table 2. Substituent Impact on Bioactivity

Substituent Type Example Activity Mechanism
Phenoxy Plant pathogen inhibition Disrupts microbial membranes
Sulfinyl NF-κB inhibition (IC₅₀ <1 µM) Blocks inflammatory signaling
Phosphoranylidene amino Hypothesized kinase inhibition Occupies hydrophobic pockets

Biological Activity

6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure integrates a tetrazole ring with a pyridazine moiety and a triphenylphosphanylidene group, which may enhance its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C22H17N6P
  • CAS Number : 6383-30-8
  • Structural Features :
    • Contains a tetrazole ring linked to a pyridazine.
    • Features a triphenylphosphanylidene group that contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to tetrazolo[1,5-b]pyridazine derivatives. For instance, research on triazolo-pyridazine derivatives demonstrated significant inhibitory activity against c-Met kinase, which is overexpressed in various cancers. The most promising derivative exhibited IC50 values of 1.06 μM against A549 cancer cells, indicating strong cytotoxicity .

CompoundIC50 (μM)Target Cell Line
6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazineTBDTBD
Triazolo-pyridazine derivative 12e1.06 ± 0.16A549
Triazolo-pyridazine derivative 12e1.23 ± 0.18MCF-7
Triazolo-pyridazine derivative 12e2.73 ± 0.33HeLa

The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis : Compounds have shown the ability to induce late apoptosis in cancer cells, as evidenced by acridine orange staining assays.
  • Cell Cycle Arrest : Some derivatives cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies indicate that specific modifications to the tetrazole and pyridazine structures can significantly influence biological activity. For example:

  • Substituting certain groups enhances binding affinity for c-Met kinase.
  • The introduction of specific functional groups can increase cytotoxicity against cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Cytotoxicity Evaluation : Various derivatives were tested against multiple cancer cell lines using the MTT assay, revealing moderate to significant cytotoxic effects.
  • Inhibitory Activity : The inhibitory effects on c-Met kinase were measured, providing insights into their potential as targeted therapies for cancers with c-Met overexpression .

Future Directions

Further research is needed to explore:

  • The full spectrum of biological activities of 6-[(Triphenyl-lambda~5~-phosphanylidene)amino]tetrazolo[1,5-b]pyridazine.
  • Detailed pharmacokinetic and pharmacodynamic studies to assess its therapeutic viability.
  • Optimization of structure to enhance efficacy and reduce toxicity.

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